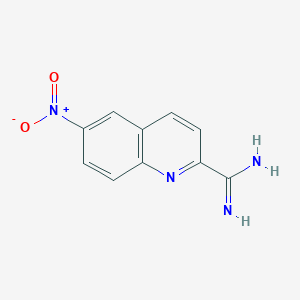
6-Nitroquinoline-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitroquinoline-2-carboximidamide is a nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-carboximidamide typically involves the nitration of quinoline derivatives followed by the introduction of the carboximidamide group. One common method is the nitration of quinoline using nitric acid and sulfuric acid to introduce the nitro group at the 6-position. This is followed by the reaction with cyanamide or its derivatives to form the carboximidamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure safety and efficiency. The subsequent introduction of the carboximidamide group can be achieved using automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinoline-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Reduction: 6-Aminoquinoline-2-carboximidamide.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitroquinoline-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme activities and interactions due to its ability to form stable complexes with metal ions.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Nitroquinoline-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboximidamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
6-Nitroquinoline: Lacks the carboximidamide group but shares the nitroquinoline core.
2-Aminoquinoline: Contains an amino group instead of a nitro group.
Quinoline-2-carboximidamide: Lacks the nitro group but contains the carboximidamide moiety.
Uniqueness: 6-Nitroquinoline-2-carboximidamide is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8N4O2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
6-nitroquinoline-2-carboximidamide |
InChI |
InChI=1S/C10H8N4O2/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9/h1-5H,(H3,11,12) |
InChI Key |
NMSYEVPFDZRIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















